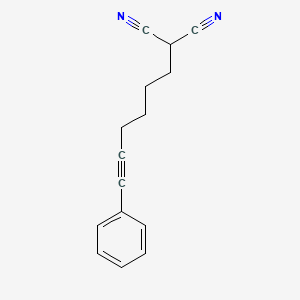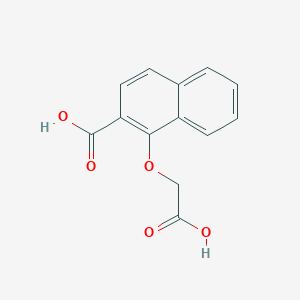
3,4-Bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid: is a complex organic compound characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a pyrrole ring with carboxylic acid groups at the 2 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 3,4-Bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acid derivatives with halogenated aromatic compounds in the presence of a palladium catalyst .
Industrial Production Methods:
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carboxylic acid groups, converting them to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and reduced carboxylic acid derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry:
In chemistry, 3,4-Bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology and Medicine:
This compound has shown potential in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways. Its derivatives have been studied for their anti-inflammatory, antioxidant, and anticancer properties .
Industry:
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its ability to undergo various chemical reactions makes it versatile for creating materials with specific properties .
Mecanismo De Acción
The mechanism of action of 3,4-Bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparación Con Compuestos Similares
3,4-Bis(3,4-dimethoxyphenyl)furan-2,5-dione: This compound shares a similar structure but has a furan ring instead of a pyrrole ring.
1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione: This compound has an ethane-1,2-dione core with similar dimethoxyphenyl groups.
Uniqueness:
3,4-Bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid is unique due to its pyrrole ring, which imparts different chemical properties compared to similar compounds with furan or ethane-1,2-dione cores. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .
Propiedades
Número CAS |
653572-64-6 |
|---|---|
Fórmula molecular |
C22H21NO8 |
Peso molecular |
427.4 g/mol |
Nombre IUPAC |
3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid |
InChI |
InChI=1S/C22H21NO8/c1-28-13-7-5-11(9-15(13)30-3)17-18(20(22(26)27)23-19(17)21(24)25)12-6-8-14(29-2)16(10-12)31-4/h5-10,23H,1-4H3,(H,24,25)(H,26,27) |
Clave InChI |
MVQHJMRXUZQUSA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=C(NC(=C2C3=CC(=C(C=C3)OC)OC)C(=O)O)C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


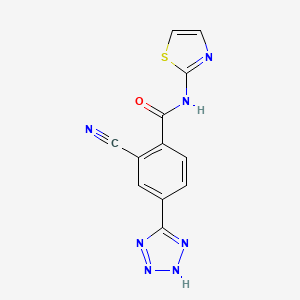
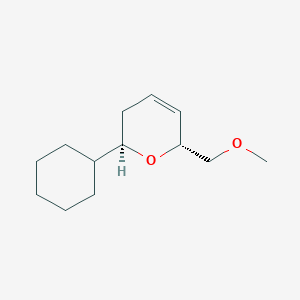
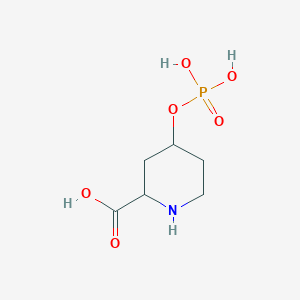
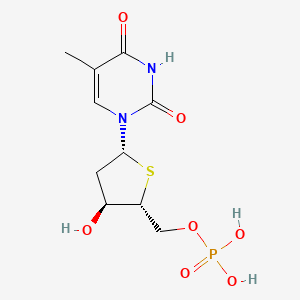
![4-[(1-Cyclohexylpiperidin-4-ylidene)methyl]naphthalene-1-carbonitrile](/img/structure/B12545920.png)
![Dimethyl 2'-methyl[1,1'-biphenyl]-2,3-dicarboxylate](/img/structure/B12545932.png)
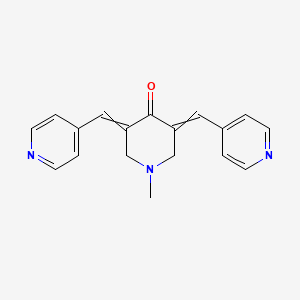

![N-hydroxy-4-[(4-phenylbutanoylamino)methyl]benzamide](/img/structure/B12545945.png)
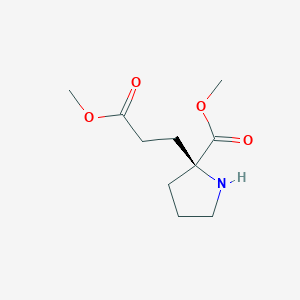
![3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propan-1-OL](/img/structure/B12545957.png)
![4-Fluoro-5-heptyl-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B12545965.png)
